9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl-
Description
9,9'-Spirobi[9H-fluorene] (SBF) is a polycyclic aromatic hydrocarbon featuring two fluorene units connected via a sp³-hybridized carbon atom, forming a rigid, three-dimensional structure. The compound 4'-bromo-2-phenyl-SBF is a derivative substituted with a bromine atom at the 4' position and a phenyl group at the 2 position (Figure 1). This modification enhances its utility in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices, by tuning electronic properties and steric effects .
Properties
CAS No. |
1450933-21-7 |
|---|---|
Molecular Formula |
C31H19Br |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
4-bromo-2'-phenyl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C31H19Br/c32-29-16-8-15-27-30(29)24-12-5-7-14-26(24)31(27)25-13-6-4-11-22(25)23-18-17-21(19-28(23)31)20-9-2-1-3-10-20/h1-19H |
InChI Key |
CPFIPCXOTQUCMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=C(C7=CC=CC=C57)C(=CC=C6)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl- typically involves the reaction of 9-fluorenone with 2,2’-dibromobiphenyl. The reaction is carried out in a dry tetrahydrofuran (THF) solution under an argon atmosphere. The mixture is cooled to -78°C, and a solution of n-butyllithium (n-BuLi) in THF is added slowly. The resulting mixture is stirred at -78°C for an hour before adding a solution of 4-bromo-9H-fluoren-9-one in dry THF. The mixture is then allowed to warm to room temperature overnight .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using recrystallization techniques to obtain a white to almost white crystalline powder .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The 4’-bromo group in the compound makes it highly reactive and suitable for various substitution reactions. Common reagents used in these reactions include organolithium reagents and Grignard reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: n-Butyllithium (n-BuLi) in THF, Grignard reagents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Reactions: Various substituted derivatives of 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl-.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound, depending on the specific reagents and conditions used
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs).
- Employed in the development of organic solar cells and organic nonlinear materials.
Biology and Medicine:
- Potential applications in fluorescent probes for biological imaging.
Industry:
Mechanism of Action
The spiro conjugation effect of 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl- ensures that the molecules remain coplanar, averaging the electron cloud and controlling the effective conjugation length. This unique structure contributes to its high fluorescence quantum yield and reactivity, making it suitable for various applications in optoelectronic materials .
Comparison with Similar Compounds
Properties :
- The bromine substituent increases reactivity for further functionalization (e.g., nucleophilic substitution or cross-coupling) .
Comparison with Similar Compounds
Structural and Substituent Effects
Key Observations :
Thermal and Electronic Properties
*Estimated based on parent SBF (m.p. 202°C ) and brominated derivatives.
†Theoretical values inferred from similar SBF derivatives.
Key Observations :
Application Performance
*Performance inferred from structurally analogous compounds.
Key Observations :
- Phenyl and bromine substitutions improve charge balance in OLED host materials, increasing device efficiency .
Biological Activity
9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl- is a polycyclic aromatic hydrocarbon with significant potential in various fields, particularly in organic electronics and biomedicine. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique spirobifluorene structure with a bromine atom at the 4' position, which enhances its reactivity and functionalization potential. Its high photoluminescence efficiency and chemical stability make it valuable in organic light-emitting diodes (OLEDs) and other optoelectronic materials .
Synthesis
The synthesis of 9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl- typically involves several steps that may include bromination reactions. The yield can vary based on reaction conditions such as temperature and solvent choice. Here is a simplified overview of the synthesis process:
- Starting Materials : Use of fluorene derivatives as the base structure.
- Bromination : Electrophilic bromination at the 4' position using reagents like bromine.
- Purification : Crystallization from appropriate solvents to obtain pure compounds.
Case Study 1: Antimicrobial Activity
A study on related fluorene derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.0625 mg/mL . This suggests that 9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl- may exhibit similar properties.
Case Study 2: Photodynamic Therapy
Research into the photophysical properties of similar compounds indicates their potential use in photodynamic therapy. The generation of reactive oxygen species upon light activation can target cancer cells effectively .
Comparative Analysis
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 9,9'-Spirobi[fluorene] | 171408-76-7 | Parent compound without bromination |
| 2-Bromo-9,9'-spirobi[fluorene] | 1161009-88-6 | Enhanced reactivity due to bromination |
| 3-Bromo-9,9'-spirobi[fluorene] | 1361227-58-8 | Altered reactivity profile |
The unique bromination pattern at the fourth position of 9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl- provides a balance between reactivity and stability compared to other derivatives.
Q & A
Basic: What are the most efficient synthetic routes for preparing 4'-bromo-2-phenyl-9,9'-spirobi[9H-fluorene] derivatives?
Answer:
The Miyaura-Suzuki cross-coupling reaction is the most efficient method for synthesizing derivatives of 4'-bromo-2-phenyl-9,9'-spirobi[9H-fluorene]. Starting with the 4-bromo-spirobifluorene (4-Br-SBF) platform, arylboronic acids (e.g., phenylcarbazole or methoxyphenyl derivatives) are coupled under Pd catalysis. Key steps include:
- Reagent preparation : Use 4-bromofluorenone as a precursor for 4-Br-SBF synthesis.
- Reaction conditions : Employ Pd(dppf)Cl₂ as a catalyst, potassium carbonate as a base, and DMF as a solvent under argon at reflux .
- Purification : Flash chromatography on silica gel followed by recrystallization (e.g., ethanol) yields pure products with >75% efficiency .
Basic: How can solubility limitations of 4'-bromo-2-phenyl-9,9'-spirobi[9H-fluorene] derivatives be addressed during purification?
Answer:
Due to low solubility in polar solvents (e.g., 2.8E-7 g/L in water at 25°C), purification strategies include:
- Solvent optimization : Use dichloromethane or toluene for extraction.
- Chromatography : Flash chromatography with gradients of dichloromethane in light petroleum ether improves separation .
- Recrystallization : Ethanol or benzene is effective for removing impurities while maintaining yield .
Advanced: How do substitution patterns influence the triplet energy levels of spirobifluorene-based host materials in OLED applications?
Answer:
Substituents at the 4-position of the spirobifluorene core directly modulate triplet energy (ET):
- Electron-donating groups (e.g., carbazole): Lower ET (≈2.7 eV) by extending π-conjugation, suitable for green phosphorescent OLEDs.
- Electron-withdrawing groups (e.g., bromine): Increase ET (up to 2.9 eV), ideal for blue-emitting devices.
- Methodological validation : Compare photoluminescence (PL) spectra and cyclic voltammetry to correlate substituent effects with charge-transfer properties .
Advanced: What methodological considerations are critical when using SHELX programs for crystallographic analysis of spirobifluorene derivatives?
Answer:
For accurate crystallographic refinement:
- Data quality : Use high-resolution X-ray data (≤1.0 Å) to resolve spiro-conformational rigidity.
- Twinning analysis : Apply SHELXL’s TWIN/BASF commands for handling twinned crystals common in spiro compounds.
- Hydrogen placement : Utilize SHELXPRO’s AFIX constraints for rigid spiro-fluorene frameworks.
- Validation : Cross-check R-factors and residual density maps to confirm structural integrity .
Basic: What spectroscopic techniques are essential for confirming the structure of spirobifluorene derivatives?
Answer:
- ¹H/¹³C NMR : Assign signals to distinguish spiro-conformers and substituent positions (e.g., downfield shifts for bromine at δ 7.8–8.2 ppm) .
- X-ray diffraction : Resolve spiro-dihedral angles (typically 85–90°) and confirm substitution patterns .
- Mass spectrometry : Validate molecular weight (e.g., 395.29 g/mol for 4-bromo-2-phenyl derivatives) .
Advanced: How can researchers resolve contradictions in photophysical data between different substituted spirobifluorene derivatives?
Answer:
Contradictions (e.g., conflicting PL lifetimes or quantum yields) require:
- Controlled experiments : Standardize solvent polarity, concentration, and excitation wavelengths.
- Computational modeling : Perform DFT calculations to compare theoretical vs. experimental HOMO-LUMO gaps.
- Cross-validation : Use multiple characterization methods (e.g., transient absorption spectroscopy and electrochemical analysis) to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
